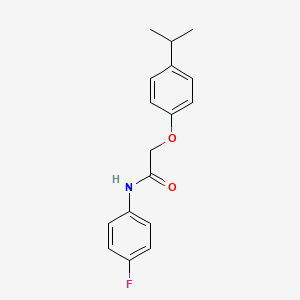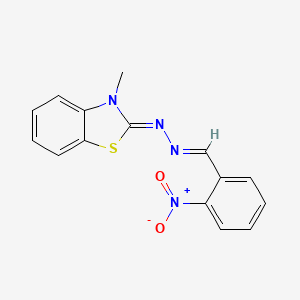
(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclic dipeptidyl ureas, which bear resemblance to the target compound in their structural complexity and functional groups, involves Ugi reactions followed by subsequent modifications. The Ugi reaction, a multi-component reaction, is pivotal for constructing a diverse array of compounds, including those with triazine cores (Sañudo et al., 2006). Furthermore, microwave-assisted synthesis has been employed for the efficient one-pot synthesis of triazine derivatives, demonstrating the utility of controlled microwave heating in synthesizing complex heterocycles (Moustafa et al., 2020).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are essential tools for elucidating the molecular structure of triazine derivatives. These techniques confirm the arrangement of atoms within the molecule and the tautomeric states that these compounds can exist in, providing insight into their chemical behavior and reactivity (Sañudo et al., 2006).
Chemical Reactions and Properties
Triazine compounds undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, which are crucial for further functionalization and derivation of new compounds. For instance, the asymmetric [4 + 2]-cycloaddition of copper-allenylidenes with hexahydro-1,3,5-triazines provides a method to access chiral tetrahydroquinazolines, highlighting the synthetic versatility of triazine derivatives (Ji et al., 2018).
Physical Properties Analysis
The physical properties of triazine derivatives, such as their thermal stability and crystalline structure, are crucial for their potential applications. The crystallographic analysis provides insights into the molecular packing, hydrogen bonding interactions, and overall stability of these compounds. Such information is vital for understanding their behavior in different environments and potential use in materials science (El‐Brollosy et al., 2012).
Chemical Properties Analysis
The reactivity and chemical behavior of triazine derivatives are influenced by their electronic structure and the presence of functional groups. These compounds exhibit a range of reactivities, including nucleophilic substitutions and the ability to form various adducts, which are fundamental for their application in synthesis and material development (Kozhevnikov et al., 2000).
properties
IUPAC Name |
(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c11-6-12-10-13-7-15(8-14-10)9-4-2-1-3-5-9/h9H,1-5,7-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXLJKAQJIPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-N-[rel-(1S,3aS,6aS)-octahydro-1-pentalenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5531017.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide](/img/structure/B5531023.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5531028.png)
![1-cyclopentyl-4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5531041.png)
![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)
![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)
![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)
![2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)
![2,3,5-trimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5531091.png)



![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)